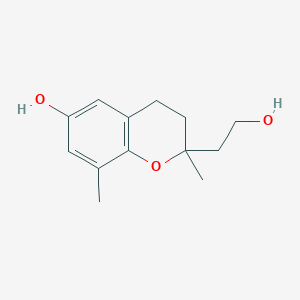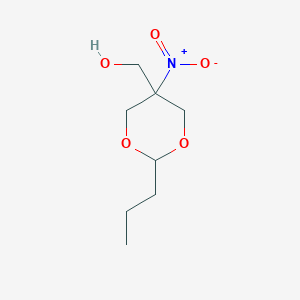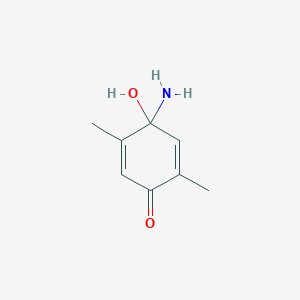
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the benzopyran ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The compound may modulate various signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Methyldiethanolamine: A compound with similar hydroxyethyl groups but different structural features.
2-Hydroxyethyl disulfide: Contains hydroxyethyl groups and a disulfide bond.
2-Methoxyethanol: Similar in having an ethyl group but differs in its functional groups.
Uniqueness
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzopyran ring and hydroxyethyl group combination make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
93600-67-0 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-10-3-4-13(2,5-6-14)16-12(9)10/h7-8,14-15H,3-6H2,1-2H3 |
InChIキー |
FAKOHIXYIITGDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)


![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)


![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)



